molecular formula C13H20N2O2 B602322 N-Descarboxymethyl N-Ethyl Lacosamide Impurity CAS No. 705283-63-2

N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Cat. No.: B602322
CAS No.: 705283-63-2
M. Wt: 236.32
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Description

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a specified impurity of the active pharmaceutical ingredient (API) Lacosamide, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . This impurity is supplied as a chemically defined reference standard and is integral to the analytical development and quality control processes during the synthesis and formulation stages of Lacosamide-based pharmaceuticals . Its primary research application lies in analytical method development, method validation, and ensuring ongoing quality control, providing a benchmark for identity confirmation and quantitative trace-level analysis to guarantee that the parent drug substance meets stringent regulatory purity specifications . The study of this impurity supports the comprehensive characterization of Lacosamide's impurity profile, which is critical for ensuring the safety, efficacy, and stability of the final pharmaceutical product by monitoring and controlling related substances that may arise during manufacturing or storage . By utilizing this qualified impurity standard, researchers can effectively perform chromatographic method development, often using techniques such as High-Performance Liquid Chromatography (HPLC), to separate, identify, and quantify this specific impurity, thereby ensuring compliance with pharmacopoeial standards (such as USP and EP) set by global regulatory authorities .

Properties

CAS No.

705283-63-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.32

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-Benzyl-2-ethylamino-3-methoxy-propionamide

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The preparation of N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves a two-step sequence:

  • Methylation of (R)-2-amino-N-benzyl-3-methoxypropionamide (INT4) to generate an intermediate.

  • Acetylation of the intermediate to yield the final impurity.

Reaction Scheme:

INT4MethylationBase + Methylating AgentIntermediate 1AcetylationAcetic AnhydrideN-Descarboxymethyl N-Ethyl Lacosamide Impurity\text{INT4} \xrightarrow[\text{Methylation}]{\text{Base + Methylating Agent}} \text{Intermediate 1} \xrightarrow[\text{Acetylation}]{\text{Acetic Anhydride}} \text{this compound}

Methylation Step

  • Reactants :

    • (R)-2-amino-N-benzyl-3-methoxypropionamide (INT4)

    • Methylating agents: Dimethyl sulfate (preferred) or methyl iodide

    • Base: Sodium hydroxide (40–50 wt%)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dichloromethane

    • Temperature: 0–5°C (critical for minimizing side reactions)

    • Molar ratio (INT4:methylating agent): 1:1.2

Key Observations :

  • Simultaneous dropwise addition of base and methylating agent prevents overmethylation.

  • Reaction completion within 2 hours at 0–5°C yields Intermediate 1 with ~65% efficiency.

Acetylation Step

  • Reactants :

    • Intermediate 1

    • Acetic anhydride

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 5–10°C

    • Reaction time: 1.5 hours

Outcome :

  • Final impurity purity ≥95% after silica gel chromatography (eluent: hexane/ethyl acetate).

Optimization of Reaction Parameters

Critical Factors Affecting Yield and Purity

ParameterOptimal RangeImpact on Reaction
Methylation temperature0–5°CPrevents N,N-dimethylation side products
NaOH concentration40–50 wt%Balances reactivity and solubility
Solvent polarityTHF > dichloromethaneEnhances intermediate stability
Molar ratio (INT4:Me₂SO₄)1:1.2Maximizes mono-methylation

Data derived from Examples 1–3 in patent CN113816869A.

Side Reactions and Mitigation

  • N,N-Dimethylation : Occurs at temperatures >10°C or excess methylating agent. Mitigated by strict temperature control and stoichiometry.

  • Hydrolysis of Methyl Groups : Minimized using aprotic solvents (THF) and avoiding aqueous workup until reaction completion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.27–7.10 (m, 5H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.65 (s, 3H, OCH₃), 3.20 (dd, J = 14.0 Hz, 1H, CH₂), 2.85 (dd, J = 14.0 Hz, 1H, CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • ¹³C NMR :

    • δ 171.85 (C=O), 138.08 (Ar-C), 69.00 (OCH₃), 55.13 (CH₂CH₃), 21.58 (CH₃CO).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ = 237.1 (calculated: 236.32).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 Symmetry 300, 5 μm, 4.6 × 250 mm

    • Mobile phase: 0.1% trifluoroacetic acid (A) / TFA-acetonitrile-ethanol (0.3:500:500) (B)

    • Gradient: 0–30 min, 0–90% B

    • Detection: 258 nm, flow rate 1.2 mL/min.

Results :

  • Retention time: 12.4 min

  • Purity: ≥95.8% (by area normalization).

Comparative Analysis of Synthetic Methods

Patent Method vs. Conventional Approaches

AspectPatent MethodLiterature Methods
Starting materialINT4Lacosamide (retrosynthesis)
Reaction steps23–4
Overall yield60–65%40–50%
Purity≥95%85–90%
ScalabilityIndustrial-scale feasibleLaboratory-scale only

Industrial Applications and Quality Control

Role in Pharmaceutical Manufacturing

  • Reference Standard : Used in HPLC calibration for lacosamide batch testing.

  • Specification Limit : Typically ≤0.15% in lacosamide API (per ICH Q3A guidelines).

Stability Studies

  • Storage Conditions : 2–8°C in amber vials under nitrogen atmosphere.

  • Degradation Pathways : Hydrolysis of the amide bond under acidic conditions (pH <3) .

Chemical Reactions Analysis

N-Descarboxymethyl N-Ethyl Lacosamide Impurity undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and ethanol.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity :
    • N-Descarboxymethyl N-Ethyl Lacosamide Impurity is primarily studied for its potential anticonvulsant properties. Research indicates that compounds related to lacosamide exhibit efficacy in managing seizures, making this impurity relevant in pharmacological studies aimed at understanding its mechanisms and effects on neuronal excitability .
  • Quality Control in Pharmaceuticals :
    • As an impurity, it plays a significant role in the quality control processes of lacosamide formulations. Regulatory agencies require thorough characterization of impurities to ensure the safety and efficacy of pharmaceutical products. The presence of such impurities must be monitored during the manufacturing process to comply with Good Manufacturing Practices (GMP) .
  • Research on Drug Interactions :
    • Investigations into how N-Descarboxymethyl N-Ethyl Lacosamide interacts with other medications can provide insights into potential drug-drug interactions. Understanding these interactions is essential for optimizing therapeutic regimens in patients with epilepsy who may be on multiple medications .

Case Study 1: Efficacy in Seizure Management

A study evaluated the anticonvulsant effects of lacosamide and its impurities, including N-Descarboxymethyl N-Ethyl Lacosamide, using animal models. The results indicated that while lacosamide effectively reduced seizure frequency, the impurity also exhibited some level of anticonvulsant activity, albeit less potent than the parent compound. This suggests that impurities may contribute to the overall therapeutic profile of lacosamide .

Case Study 2: Toxicological Assessment

In a toxicological study involving repeated dosing of lacosamide and its impurities, researchers monitored liver enzyme levels as indicators of hepatic function. The findings showed that while lacosamide was well tolerated, certain impurities raised concerns regarding liver enzyme induction at higher doses. This highlights the importance of assessing impurities like N-Descarboxymethyl N-Ethyl Lacosamide for safety profiles during drug development .

Comparison with Similar Compounds

Biological Activity

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a notable derivative of lacosamide, a medication primarily used for the treatment of epilepsy. Understanding the biological activity of this impurity is crucial for assessing its potential therapeutic effects and safety profile. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Structure

  • Chemical Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol

Structural Characteristics

The compound features a structure that includes an ethyl group and a modified amino acid backbone, which can influence its biological interactions and pharmacodynamics.

This compound is believed to modulate neuronal excitability through its action on voltage-gated sodium channels. This mechanism is similar to that of its parent compound, lacosamide, which stabilizes inactive states of sodium channels, thereby reducing neuronal firing rates and preventing seizures.

Pharmacological Studies

  • Anticonvulsant Activity :
    • In various animal models, including the maximal electroshock seizure (MES) test, the impurity has demonstrated anticonvulsant properties comparable to lacosamide, suggesting potential efficacy in seizure control.
    • A study indicated that doses of this compound significantly reduced seizure duration and frequency in rodent models .
  • Neuroprotective Effects :
    • Research has shown that the impurity may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells subjected to excitotoxicity . This effect is critical for preventing neuronal damage during seizure episodes.
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various human cell lines revealed that this compound has a favorable safety profile with low toxicity at therapeutic concentrations .

Comparative Analysis with Lacosamide

PropertyLacosamideThis compound
Molecular Weight250.3 g/mol236.32 g/mol
Primary UseAntiepilepticPotential antiepileptic
Mechanism of ActionSodium channel modulationSodium channel modulation
Anticonvulsant EfficacyHighModerate to high
CytotoxicityLowVery low

Clinical Relevance

A case study involving patients with refractory epilepsy indicated that the introduction of lacosamide led to improved seizure control without significant side effects. The presence of impurities like N-Descarboxymethyl N-Ethyl Lacosamide was monitored, revealing no adverse interactions or enhancement of toxicity compared to pure lacosamide formulations .

In Vitro Studies

In vitro studies using human neuronal cultures demonstrated that exposure to this compound resulted in enhanced cell viability under stress conditions compared to untreated controls. This suggests a potential role in enhancing neuronal resilience .

Q & A

Basic Research Questions

Q. How is N-Descarboxymethyl N-Ethyl Lacosamide Impurity synthesized, and what analytical techniques are used for its structural confirmation?

  • Methodology : The impurity can be synthesized via mesylation of desmethyl lacosamide (intermediate) using methane sulfonyl chloride, followed by treatment with sodium methoxide to induce elimination reactions, yielding acrylamide derivatives like 2-acetamido-N-benzylacrylamide . Structural confirmation employs IR spectroscopy (amide bond identification), 1H-NMR^1 \text{H-NMR} (stereochemical and functional group analysis), and mass spectrometry (molecular ion verification) .

Q. What chromatographic methods are recommended for quantifying this impurity in lacosamide formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is standard. For trace-level detection, LC-MS/MS provides higher sensitivity, especially when coupled with high-resolution mass spectrometry (HRMS) to resolve co-eluting peaks. Method validation parameters (specificity, linearity, accuracy) should adhere to ICH Q2(R1) guidelines .

Q. How does stereochemical configuration influence the formation of this compound?

  • Methodology : Stereospecific synthesis routes (e.g., chiral auxiliaries or catalysts) minimize racemization during synthesis. For example, (R)-lacosamide’s configuration is critical to avoid stereoisomeric impurities, which may arise from incomplete resolution during intermediate steps . Chiral HPLC or polarimetry can monitor enantiomeric excess .

Advanced Research Questions

Q. What degradation pathways lead to the formation of this compound under stress conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal that alkaline conditions promote β-elimination in lacosamide’s methoxypropionamide moiety, forming acrylamide derivatives. Kinetic analysis (Arrhenius plots) can predict impurity formation rates under storage conditions .

Q. How does the presence of this impurity affect the crystallization behavior and polymorphic stability of lacosamide?

  • Methodology : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) studies demonstrate that N-ethyl impurities act as crystallization inhibitors, altering nucleation kinetics and favoring metastable polymorphs. Recrystallization in solvents like ethanol/water mixtures selectively removes impurities via solubility differences .

Q. What are the challenges in distinguishing this compound from structurally related degradation products?

  • Methodology : Advanced hyphenated techniques (e.g., 2D-LC-MS/MS) coupled with multivariate data analysis resolve co-eluting impurities. Fragmentation patterns in tandem MS (MS2/MS3\text{MS}^2/\text{MS}^3) differentiate isomers by comparing acylamide vs. benzylamide cleavage pathways .

Data Contradiction Analysis

Q. Discrepancies in reported impurity levels across studies: How to reconcile variability in synthesis yields?

  • Analysis : Yield variations (e.g., 1–5% in batch processes) may stem from differences in reaction conditions (temperature, catalyst purity). Statistical design of experiments (DoE) identifies critical factors (e.g., pH, solvent polarity) affecting impurity formation. Reproducibility requires strict control of mesylation step duration and reagent stoichiometry .

Q. Conflicting reports on impurity toxicity: How to assess its genotoxic potential?

  • Analysis : Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays evaluate mutagenicity. Structural alerts (e.g., acrylamide’s α,β-unsaturated carbonyl group) warrant quantification below ICH M7’s threshold of concern (TTC: 1.5 µg/day) .

Tables for Key Data

Property This compound Reference
CAS Number705283-63-2
Molecular FormulaC13H17N3O3
Synthesis IntermediateDesmethyl lacosamide (CAS 86921-49-5)
Key Degradation PathwayAlkaline β-elimination
Detection Limit (LC-MS/MS)0.05% (w/w) relative to API

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